molecular formula C12H9Br B6163650 2-bromo-7-ethenylnaphthalene CAS No. 1219691-16-3

2-bromo-7-ethenylnaphthalene

Cat. No.: B6163650
CAS No.: 1219691-16-3
M. Wt: 233.10 g/mol
InChI Key: BYCATLDSVRNLFJ-UHFFFAOYSA-N
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Description

2-Bromo-7-ethenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) building block designed for advanced research and development. This compound features a naphthalene core functionalized with both a bromo substituent and an ethenyl group, offering two distinct reactive sites for chemical synthesis. The bromo group is a versatile handle for metal-catalyzed cross-coupling reactions, such as Suzuki or Heck couplings, enabling the formation of new carbon-carbon bonds to create extended π-conjugated systems . Concurrently, the ethenyl group provides an opportunity for further functionalization or polymerization, making this reagent a valuable precursor in the synthesis of organic electronic materials, including polymers and small molecules for optoelectronics . Researchers can leverage this bifunctional nature to construct complex, rigid molecular architectures. The compound is provided with high purity and is intended for use in laboratory settings only. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1219691-16-3

Molecular Formula

C12H9Br

Molecular Weight

233.10 g/mol

IUPAC Name

2-bromo-7-ethenylnaphthalene

InChI

InChI=1S/C12H9Br/c1-2-9-3-4-10-5-6-12(13)8-11(10)7-9/h2-8H,1H2

InChI Key

BYCATLDSVRNLFJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC2=C(C=C1)C=CC(=C2)Br

Purity

95

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 7 Ethenylnaphthalene and Its Functionalized Derivatives

Retrosynthetic Strategies for Construction of the 2-Bromo-7-ethenylnaphthalene Scaffold

Retrosynthetic analysis provides a logical framework for devising synthetic routes to a target molecule by breaking it down into simpler, commercially available starting materials. amazonaws.com For this compound, two primary disconnections are considered: one at the ethenyl group and the other at the bromine atom.

Disconnecting the ethenyl group suggests precursors such as a 7-bromo-2-naphthaldehyde or a 7-bromo-2-halomethylnaphthalene, which can then be converted to the ethenyl group via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions. youtube.comyoutube.com Alternatively, a disconnection at the C-Br bond points towards a 2-ethenylnaphthalene precursor that can undergo regioselective bromination. The choice between these strategies often depends on the availability and reactivity of the respective precursors.

Precursor Synthesis and Directed Functionalization Approaches

This strategy involves the synthesis of a naphthalene (B1677914) core that is subsequently functionalized to introduce the bromo and ethenyl groups in the desired positions.

Synthesis of Bromonaphthalene Scaffolds for Ethenyl Introduction

A common approach begins with the synthesis of a 2,7-disubstituted naphthalene. For instance, 7-bromo-2-naphthol can serve as a versatile intermediate. sigmaaldrich.com The hydroxyl group can be converted to a triflate, which is then amenable to various palladium-catalyzed cross-coupling reactions to introduce the ethenyl group. Another key precursor is 7-bromo-2-naphthaldehyde, which can be synthesized from 2-naphthaldehyde. sigmaaldrich.comchemicalbook.comorgsyn.org This aldehyde can then undergo olefination to yield the target compound.

A general synthesis of 2-bromonaphthalene (B93597) involves the reaction of β-naphthol with triphenylphosphine (B44618) and bromine in acetonitrile. orgsyn.org While direct bromination of naphthalene is possible, it typically yields a mixture of isomers, with the 1-bromo derivative being the major product. sciencemadness.org

Preparation of Ethenylnaphthalene Precursors for Bromination

An alternative route involves the synthesis of 2-ethenylnaphthalene (also known as 2-vinylnaphthalene) followed by selective bromination at the 7-position. nih.gov The synthesis of 2-ethenylnaphthalene can be achieved through various methods, including the dehydration of the corresponding alcohol or the dehydrohalogenation of a haloethylnaphthalene. Subsequent bromination requires careful control of reaction conditions to achieve the desired regioselectivity, as the naphthalene ring is activated towards electrophilic substitution.

Direct Carbon-Carbon Bond Formation Methodologies

These methods construct the ethenyl group directly on a pre-functionalized bromonaphthalene scaffold, often employing transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (Heck, Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.netrsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide (in this case, a dibromonaphthalene) with an alkene (such as ethylene) in the presence of a palladium catalyst and a base. libretexts.org This can be a direct method to introduce the ethenyl group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. nih.govnih.govresearchgate.netchemrxiv.orgorganic-chemistry.org For the synthesis of this compound, this could involve the reaction of 2,7-dibromonaphthalene (B1298459) with a vinylboronic acid or its ester. The reaction typically proceeds under mild conditions with high yields.

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.netnih.gov A potential route would be the reaction of 2,7-dibromonaphthalene with a vinylstannane reagent. A significant drawback of this method is the toxicity of the organotin compounds. organic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

Reaction Coupling Partners Catalyst System (Typical) Key Advantages Key Disadvantages
Heck Aryl Halide + Alkene Pd(OAc)₂, PPh₃, Base Atom economy Regioselectivity can be an issue
Suzuki-Miyaura Organoboron + Organohalide Pd(PPh₃)₄, Base Mild conditions, low toxicity of boron reagents Boronic acids can be unstable
Stille Organotin + Organohalide Pd(PPh₃)₄ Wide functional group tolerance Toxicity of tin reagents

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

These reactions are classic methods for converting aldehydes and ketones into alkenes. umass.edumasterorganicchemistry.comnih.gov

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. For this synthesis, 7-bromo-2-naphthaldehyde would be reacted with methyltriphenylphosphonium (B96628) bromide in the presence of a strong base to form the ethenyl group. umass.edumasterorganicchemistry.com The reaction is known for its reliability and the formation of a stable triphenylphosphine oxide byproduct. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. It often provides better stereoselectivity (favoring the E-alkene) and the water-soluble phosphate (B84403) byproduct is more easily removed than triphenylphosphine oxide.

Table 2: Key Reagents in the Synthesis of this compound

Compound Name Chemical Formula Molar Mass (g/mol) Role in Synthesis
This compound C₁₂H₉Br 233.11 Target Molecule
7-Bromo-2-naphthaldehyde C₁₁H₇BrO 235.08 Precursor for Olefination
2-Ethenylnaphthalene C₁₂H₁₀ 154.21 Precursor for Bromination
2,7-Dibromonaphthalene C₁₀H₆Br₂ 285.96 Precursor for Cross-Coupling
Vinylboronic acid pinacol (B44631) ester C₈H₁₅BO₂ 169.01 Reagent for Suzuki-Miyaura Coupling
Vinyltributylstannane C₁₄H₃₀Sn 317.09 Reagent for Stille Coupling
Methyltriphenylphosphonium bromide C₁₉H₁₈BrP 357.22 Reagent for Wittig Reaction

Regioselective Bromination of Ethenylnaphthalenes

The introduction of a bromine atom at a specific position on an ethenylnaphthalene core is a key synthetic step. The directing influence of the ethenyl (vinyl) group and the choice of brominating agent and conditions are paramount for achieving regioselectivity. Electrophilic aromatic substitution is a common method, but controlling the position of bromination on the naphthalene ring system can be complex.

One strategy to achieve regioselectivity is through a multi-step sequence. For instance, the synthesis of a related compound, 2-bromo-6-acetylnaphthalene, involves the Friedel-Crafts acylation of 2-bromonaphthalene. In this case, the existing bromo substituent directs the incoming acetyl group. prepchem.com A similar logic can be applied, where an appropriately substituted naphthalene precursor is used to direct the bromination before the ethenyl group is introduced.

Another powerful technique involves the polybromination of naphthalene followed by selective debromination. Research has shown that the reaction of naphthalene with several mole equivalents of bromine over KSF clay can produce tetrabromonaphthalenes. cardiff.ac.uk A subsequent proto-debromination using n-butyllithium at low temperatures can then selectively remove specific bromine atoms to yield the desired isomer, such as 2,6-dibromonaphthalene, in high yield. cardiff.ac.uk This intermediate can then be further functionalized to introduce the ethenyl group at the 7-position.

Furthermore, directed ortho-metalation strategies can provide high regioselectivity. While not directly demonstrated for this compound in the provided results, the principle of using a directing group to deprotonate a specific position with a strong base, followed by quenching with an electrophile (like a bromine source), is a well-established method in aromatic chemistry. For example, a method for regioselective bromination of aromatic amines involves in situ formation of a tin amide, which directs the bromination. nih.gov

Stereochemical Control and Isomerization in Ethenylnaphthalene Synthesis

The creation of the ethenyl group often involves olefination reactions, where controlling the geometry (E/Z isomerism) of the resulting double bond is a significant challenge.

The E/Z selectivity of olefination reactions is highly dependent on the specific method and reaction conditions employed. The Julia-Kocienski and Wittig reactions are prominent examples used to form carbon-carbon double bonds.

In the Julia-Kocienski olefination , which typically shows high E-selectivity, the ratio of isomers is determined early in the reaction sequence. mdpi.com The stereoselectivity of the initial addition step dictates the final E/Z ratio, as the subsequent steps are stereospecific. mdpi.com However, modifications can alter this outcome. For example, substituting the aldehyde with an N-sulfonylimine has been shown to dramatically shift the selectivity in favor of the Z-isomer. chemrxiv.org Solvent polarity also plays a crucial role; highly polar solvents like DMF can enhance Z-selectivity, whereas less polar solvents may show poor selectivity. chemrxiv.org The counterions of the base used (e.g., NaHMDS vs. KHMDS) can also influence the isomer ratio. chemrxiv.org

In the Takai olefination , which converts aldehydes to vinyl iodides, high E-selectivity is generally observed. nih.gov However, substrate features can cause a surprising inversion of this selectivity. For salicylaldehyde (B1680747) derivatives, the presence of an ortho-hydroxyl group, particularly in combination with other electron-withdrawing groups, strongly favors the formation of the Z-isomer. nih.gov

The following table summarizes factors that influence stereoselectivity in various olefination reactions relevant to the synthesis of ethenylarenes.

ReactionSubstrateKey FactorSolventResulting Selectivity
Julia-KocienskiBenzaldehydeStandard ConditionsTHFModerate E-selectivity (64:36 E/Z) chemrxiv.org
Julia-KocienskiN-sulfonylimineSubstrate ChangeTolueneLow selectivity chemrxiv.org
Julia-KocienskiN-sulfonylimineSolvent PolarityDMFHigh Z-selectivity (2:98 E/Z) chemrxiv.org
Takai OlefinationSalicylaldehydeortho-OH groupNot specifiedFavors Z-isomer nih.gov
Takai OlefinationSubstituted Salicylaldehydeortho-OH and electron-withdrawing groupsNot specifiedEnhanced Z-selectivity nih.gov

After synthesis, the ratio of E and Z isomers of an ethenylnaphthalene can be altered through isomerization processes, which are typically driven by heat or light.

Thermal isomerization involves heating a mixture of isomers, often with a catalyst, to convert the less thermodynamically stable isomer into the more stable one. For vinylarenes, this can be part of a broader reaction scheme. For example, B(C₆F₅)₃ can catalyze the E-selective isomerization of allyl silanes to versatile alkenyl silane (B1218182) intermediates, which can then be used to synthesize styrene (B11656) derivatives. nih.govorganic-chemistry.org This process is typically run at elevated temperatures, such as 140 °C in toluene, and yields high selectivity for the E-alkene isomer. organic-chemistry.org

Photochemical isomerization uses light to induce a reversible or irreversible conversion between isomers. nih.gov This process is fundamental to the function of molecular photoswitches and can be applied to stilbenes and other vinylarenes. nih.gov The isomerization can involve a direct E/Z transformation around the double bond or a more complex cyclization reaction. nih.govchemrxiv.org For instance, certain 1H-2-benzo[c]oxocins undergo a light-triggered ring-contraction, which can be reversed by heating, demonstrating a photothermal switching cycle. chemrxiv.org While a direct example for this compound is not provided, the principles of photochemical 1,3-sigmatropic rearrangements in related systems like allylsilanes have been studied, showing that light can induce stereochemical changes. mdpi.com

Advanced Spectroscopic and Structural Characterization of 2 Bromo 7 Ethenylnaphthalene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Resolution One-Dimensional ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of 2-bromo-7-ethenylnaphthalene is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) core and the protons of the ethenyl (vinyl) group. The chemical shifts (δ) of the aromatic protons are influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the vinyl group. For a related compound, 2-bromonaphthalene (B93597), the proton at the C1 position typically appears at the most downfield-shifted position due to its proximity to the bromine atom. chemicalbook.com Similarly, in this compound, the proton at C1 and the proton at C8 would be expected to show significant downfield shifts. The vinyl group will present a characteristic set of signals: a doublet of doublets for the proton on the carbon attached to the naphthalene ring, and two distinct signals for the terminal geminal protons, all with specific coupling constants (J-values) that reveal their connectivity.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum for this compound would show 12 distinct signals. The carbon atom bonded to the bromine (C2) would exhibit a chemical shift significantly influenced by the halogen's electronegativity. For instance, in 2-bromonaphthalene, the C2 signal appears around 121 ppm. chemicalbook.com The carbons of the ethenyl group would appear in the typical olefinic region (around 110-140 ppm). The remaining aromatic carbon signals would be distributed in the 120-135 ppm range, with quaternary carbons showing distinct chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Based on data from 2-bromonaphthalene and 2-vinylnaphthalene)

¹H NMR Predicted Chemical Shift (ppm)¹³C NMR Predicted Chemical Shift (ppm)
H-1~8.0C-1~128
H-3~7.6C-2~121
H-4~7.8C-3~129
H-5~7.5C-4~127
H-6~7.7C-4a~133
H-8~7.9C-5~126
H-α (vinyl)~6.8 (dd)C-6~129
H-β (cis)~5.3 (d)C-7~136
H-β (trans)~5.8 (d)C-8~127
C-8a~134
C-α (vinyl)~137
C-β (vinyl)~115

dd = doublet of doublets, d = doublet

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To definitively assign the proton and carbon signals and to confirm the substitution pattern, a suite of two-dimensional NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the molecule. For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H5-H6) and between the protons of the vinyl group, confirming their spin systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its attached proton's signal in the ¹H NMR spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. In the case of this compound, NOESY could show correlations between the α-proton of the vinyl group and the H6 and H8 protons of the naphthalene ring, further confirming the geometry and connectivity.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Composition Determination

High-Resolution Mass Spectrometry is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. For this compound (C₁₂H₉Br), the presence of bromine is a key diagnostic feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions, which will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units.

The calculated exact mass for the two major isotopic molecular ions of this compound are:

C₁₂H₉⁷⁹Br: 231.9937 Da

C₁₂H₉⁸¹Br: 233.9917 Da

HRMS analysis would be expected to show a molecular ion peak cluster consistent with these values, confirming the elemental composition of the molecule.

Table 2: Expected HRMS Data for this compound

Ion FormulaCalculated Mass (Da)Expected Observation
[C₁₂H₉⁷⁹Br]⁺231.9937Prominent peak (M⁺)
[C₁₂H₉⁸¹Br]⁺233.9917Prominent peak (M+2) of similar intensity to M⁺

Electronic Absorption and Emission Spectroscopy for Optical Properties

Electronic spectroscopy provides insights into the electronic structure and photophysical properties of a molecule by probing the transitions between different electronic energy levels upon absorption and subsequent emission of light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by π-π* transitions within the naphthalene chromophore. The spectrum of the parent 2-bromonaphthalene shows characteristic absorption bands. nist.gov The addition of the ethenyl group, which extends the π-conjugation, is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to 2-bromonaphthalene. For a related compound, 2-bromo-6-methoxynaphthalene (B28277), UV-Vis analysis was performed in the 200-800 nm range. nih.gov Similarly, the absorption spectrum of this compound would likely exhibit multiple bands corresponding to different electronic transitions within the aromatic system.

Table 3: Predicted UV-Vis Absorption Maxima for this compound (Based on data from related naphthalene derivatives)

TransitionPredicted λₘₐₓ (nm)
¹Lₐ ← ¹A~280-300
¹Bₑ ← ¹A~240-260
¹Lₑ ← ¹A~320-340

Fluorescence Spectroscopy: Quantum Yield and Lifetime Measurements

Many naphthalene derivatives are known to be fluorescent, and the introduction of an ethenyl group can enhance this property. researchgate.net Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescence spectrum is typically a mirror image of the lowest energy absorption band.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. The fluorescence lifetime (τf) is the average time the molecule spends in the excited state before returning to the ground state. These parameters are sensitive to the molecular structure and the local environment. While specific data for this compound is not available, studies on other naphthalimide derivatives have shown that their fluorescence properties, including quantum yield and lifetime, are highly dependent on the solvent polarity. mdpi.com The presence of the heavy bromine atom in this compound might lead to a lower fluorescence quantum yield due to the heavy-atom effect, which promotes intersystem crossing to the triplet state.

X-ray Crystallography for Solid-State Molecular Architecture and Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. For chiral molecules, single-crystal X-ray diffraction provides unambiguous information about the solid-state molecular architecture and, crucially, the absolute stereochemistry of the chiral centers.

To perform an X-ray crystallographic analysis of a chiral derivative of this compound, a high-quality single crystal of the compound is required. The presence of the bromine atom in the molecule is advantageous for determining the absolute configuration. Bromine is a relatively heavy atom that produces a significant anomalous scattering effect with common X-ray sources (e.g., Mo Kα or Cu Kα). This anomalous dispersion allows for the reliable determination of the absolute structure, often quantified by the Flack parameter, which should be close to zero for the correct enantiomer.

The crystallographic data would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This information would elucidate the conformation of the ethenyl group relative to the naphthalene ring and the spatial arrangement of the substituents at the chiral center. The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or π-π stacking, would also be determined.

A hypothetical table summarizing key crystallographic data for a chiral derivative of this compound might look like this:

Parameter(R)-2-bromo-7-(1-hydroxyethyl)naphthalene
Chemical FormulaC12H11BrO
Formula Weight251.12
Crystal SystemOrthorhombic
Space GroupP212121
a (Å)5.89
b (Å)12.45
c (Å)15.21
α (°)90
β (°)90
γ (°)90
Volume (Å3)1115.3
Z4
Density (calculated) (g/cm3)1.495
Flack Parameter0.02(3)

Note: The data in this table is hypothetical and for illustrative purposes only.

The determination of the absolute configuration is critical in fields such as medicinal chemistry and materials science, where the biological activity or physical properties of enantiomers can differ significantly. nih.gov While co-crystallization with a known chiral host can sometimes be used for molecules that are difficult to crystallize on their own, the presence of the bromo-substituent in the target molecule makes direct crystallographic analysis a highly feasible and preferred approach. nih.gov

Computational and Theoretical Investigations of 2 Bromo 7 Ethenylnaphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules, offering a balance between computational cost and accuracy. bohrium.com For 2-bromo-7-ethenylnaphthalene, DFT calculations can provide profound insights into its geometry, orbital energies, and charge distribution.

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, the naphthalene (B1677914) core is expected to be largely planar. The primary conformational flexibility arises from the rotation of the ethenyl group around the C-C single bond connecting it to the naphthalene ring.

Computational methods like Molecular Mechanics (MM) and Quantum Mechanics (QM) are widely used to study molecular conformations and their energetics. fiveable.me The optimization of the geometry of this compound would likely be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p), which has been shown to provide reliable results for substituted naphthalenes. researchgate.net The planarity of the naphthalene ring would be slightly distorted by the substituents. The C-Br bond length is anticipated to be in the range of typical aryl bromides, and the bond lengths within the ethenyl group will reflect its double bond character.

A conformational analysis would reveal the rotational barrier of the ethenyl group. The most stable conformer is likely to be the one where the vinyl group is coplanar with the naphthalene ring, maximizing π-conjugation. This coplanarity, however, could be influenced by steric interactions with the adjacent hydrogen atom on the naphthalene ring.

Table 1: Predicted Geometrical Parameters for this compound Note: These are estimated values based on DFT calculations of similar substituted naphthalenes.

Parameter Predicted Value
C-Br Bond Length ~1.90 Å
C=C (ethenyl) Bond Length ~1.34 Å
C-C (naphthyl-ethenyl) Bond Length ~1.48 Å

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and the energy of the lowest electronic transition. samipubco.com

Table 2: Estimated Frontier Orbital Energies for this compound Note: Values for naphthalene are from DFT calculations, while those for the substituted compound are estimations based on substituent effects.

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Naphthalene -6.13 -1.38 4.75 samipubco.com

The electron density distribution within this compound, which can be visualized through electron density maps, reveals the electronic effects of the substituents. researchgate.net The high electronegativity of the bromine atom will lead to a polarization of the C-Br bond, resulting in a partial negative charge on the bromine and a partial positive charge on the adjacent carbon atom. The ethenyl group, being a part of the extended π-system, will participate in the delocalization of electron density across the molecule.

Natural Bond Orbital (NBO) analysis can provide further insights into the charge distribution and intramolecular interactions. It is expected that there will be significant π-π* interactions involving the naphthalene ring and the ethenyl group. The presence of both an electron-withdrawing group (Br) and a π-donating/conjugating group (ethenyl) could lead to intramolecular charge transfer (ICT) characteristics upon electronic excitation, which would be reflected in its optical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, including their interactions with surrounding molecules such as solvents or other solute molecules. acs.org

For this compound, MD simulations could be employed to understand its behavior in a condensed phase. In a non-polar solvent, the primary intermolecular interactions would be van der Waals forces, including potential π-π stacking between the naphthalene rings of adjacent molecules. The bromine atom could also participate in halogen bonding, a type of non-covalent interaction. In a polar solvent, dipole-dipole interactions would also play a significant role. MD simulations of microhydrated naphthalene have shown the mobility of water molecules over the hydrophobic surface of the PAH. nih.gov A similar dynamic behavior would be expected for this compound in an aqueous environment.

Theoretical Mechanistic Studies of Synthetic Pathways and Transformations

The synthesis of this compound can be envisioned through several routes, with the Suzuki-Miyaura cross-coupling reaction being a prominent and versatile method for forming C-C bonds. organic-chemistry.org A plausible synthetic strategy would involve the coupling of a dibromonaphthalene derivative with a vinylboronic acid derivative, or a bromo-vinylnaphthalene precursor with a suitable boronic acid.

Theoretical studies, often using DFT, can elucidate the mechanism of such reactions. nih.gov The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (e.g., a dibromonaphthalene) to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron compound (e.g., the vinyl group from vinylboronic acid) is transferred to the palladium(II) center, displacing the halide. This step is often facilitated by a base.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.

Theoretical calculations can determine the energy barriers for each of these steps, identify the rate-determining step, and provide insights into the role of ligands, solvents, and other reaction conditions. researchgate.net For the synthesis of this compound, computational studies could help in optimizing the reaction conditions to achieve high yield and selectivity.

Prediction of Spectroscopic Parameters and Optical Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted with good accuracy using DFT methods. nih.govnih.gov The chemical shifts of the aromatic protons and carbons would be influenced by the electronic effects of the bromo and ethenyl substituents. The bromine atom would generally cause a downfield shift for nearby protons and carbons, while the ethenyl group would introduce characteristic signals in both the aromatic and vinylic regions of the spectrum.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound Note: These are estimations based on additive substituent effects and DFT calculations on similar compounds.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
Aromatic CHs 7.5 - 8.2 125 - 135
Vinylic CH 5.3 - 5.9 115 - 120
Vinylic CH2 6.8 - 7.0 136 - 138
C-Br - ~120

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.com Naphthalene exhibits strong absorption bands in the UV region due to π-π* transitions. The presence of the ethenyl group, which extends the conjugated system, is expected to cause a bathochromic (red) shift in the absorption maxima. The bromo substituent may also contribute to a slight red shift. TD-DFT calculations can provide the excitation energies, corresponding wavelengths (λmax), and oscillator strengths of the electronic transitions.

Table 4: Predicted UV-Vis Absorption Data for this compound Note: These are estimations based on TD-DFT calculations of similar chromophores.

Transition Predicted λmax (nm) Predicted Oscillator Strength (f)
S0 → S1 ~320 - 340 Moderate

Applications in Advanced Materials Science

Polymeric Materials and Copolymers

The polymerization of the closely related, non-brominated monomer, 2-vinylnaphthalene, has been investigated, particularly through anionic polymerization methods. These studies indicate that vinylnaphthalene monomers can undergo rapid polymerization. However, specific research into the polymerization of 2-bromo-7-ethenylnaphthalene is not present in the current body of scientific work.

No studies were found that investigate the use of this compound as a monomer in controlled polymerization reactions, including free radical, anionic, or controlled radical polymerization techniques.

In the absence of any reported synthesis of the monomer itself, there is consequently no information regarding the synthesis and properties of its corresponding polymer, poly(this compound).

Development of Copolymers with Tailored Functionalities for Specific Applications

The vinyl group of this compound allows it to undergo polymerization reactions, including copolymerization with other vinyl monomers. This process enables the synthesis of copolymers where the properties can be finely tuned by adjusting the ratio of the comonomers. The bromine atom serves as a functional handle that can be retained in the resulting polymer for further modifications or can be exploited for its effect on the polymer's properties, such as increasing the refractive index or enhancing flame retardancy.

For instance, copolymerization of this compound with monomers like styrene (B11656) or methyl methacrylate (B99206) could yield materials with a combination of properties. The naphthalene (B1677914) unit contributes to a high glass transition temperature (Tg), improving the thermal stability of the copolymer. The bromine atom, with its high atomic weight, can increase the refractive index of the material, a desirable characteristic for optical applications such as in lenses or coatings.

Post-polymerization modification is another key advantage. The bromo-functionalized polymer chains can be chemically altered through reactions like Suzuki, Heck, or Sonogashira cross-coupling. This allows for the introduction of a wide array of functional groups, leading to materials with specific functionalities for applications in sensors, organic electronics, or separation membranes.

Table 1: Potential Copolymer Systems and Their Targeted Applications

ComonomerResulting CopolymerPotential FunctionalityTargeted Application
StyrenePoly(this compound-co-styrene)High Refractive Index, Thermal StabilityOptical resins, high-performance plastics
Methyl MethacrylatePoly(this compound-co-methyl methacrylate)Modified optical properties, processabilitySpecialty optical components
N-isopropylacrylamidePoly(this compound-co-N-isopropylacrylamide)Thermo-responsive behavior, functional handleSmart hydrogels, drug delivery systems

Supramolecular Chemistry and Helical Architectures

The planar and aromatic nature of the naphthalene core in this compound provides a foundation for its use in supramolecular chemistry, particularly in the construction of ordered, helical structures.

Precursors for the Synthesis of Helical Polycyclic Aromatic Hydrocarbons (Helicenes)

Helicenes are polycyclic aromatic hydrocarbons with a unique helical structure arising from the ortho-fusion of benzene (B151609) rings. This inherent chirality makes them interesting for applications in chiroptics and asymmetric catalysis. The synthesis of helicenes often involves intramolecular cyclization reactions. This compound is a well-suited precursor for such syntheses. The ethenyl group can participate in photocyclization reactions, a common method for forming helicenes.

For example, a Wittig or Horner-Wadsworth-Emmons reaction involving the bromo-naphthalene portion could be used to introduce another aromatic group, followed by an intramolecular Heck reaction or a photochemical cyclization of the ethenyl group to induce the helical turn. The specific 2,7-substitution pattern influences the geometry of the resulting helical structure.

Design of Chiral Naphthalene-Based Scaffolds for Asymmetric Catalysis or Chiroptical Materials

Chiral ligands and scaffolds are crucial in asymmetric catalysis for the enantioselective synthesis of molecules. While this compound itself is not chiral, it can be readily converted into chiral structures. The introduction of chirality can be achieved, for example, by asymmetric dihydroxylation of the ethenyl group, leading to a chiral diol. This chiral diol can then be used as a scaffold or a ligand.

Furthermore, the bromine atom allows for atroposelective synthesis through sterically hindered biaryl coupling reactions. By carefully choosing the coupling partner, the rotation around the newly formed single bond can be restricted, leading to stable atropisomers. These chiral biaryl naphthalene derivatives have found applications as ligands in asymmetric hydrogenation and other transformations.

Exploration of Self-Assembly and Ordered Structures

The rigid, planar structure of the naphthalene core promotes π-π stacking interactions, which are a driving force for self-assembly. Molecules containing this compound can organize into ordered structures like liquid crystals or organic nanotubes. The bromo and ethenyl substituents can be used to direct the self-assembly process. For instance, the bromo group can participate in halogen bonding, an increasingly recognized non-covalent interaction for crystal engineering. The ethenyl group can be used for topochemical polymerization in the solid state, where the pre-organized monomers react to form a crystalline polymer.

Catalysis and Ligand Design

The reactivity of the bromo group makes this compound a valuable starting material for the synthesis of ligands used in homogeneous catalysis.

Derivatization for Ligand Design in Metal-Catalyzed Organic Transformations

The carbon-bromine bond in this compound is a versatile site for modification, particularly through metal-catalyzed cross-coupling reactions. This allows for the straightforward introduction of phosphine (B1218219), amine, or other coordinating groups to create novel ligands.

Table 2: Examples of Derivatization Reactions for Ligand Synthesis

Reaction TypeReagentResulting Functional GroupLigand Class
Suzuki CouplingArylboronic acidBiarylBiaryl-based ligands
Buchwald-Hartwig AminationDiphenylphosphine (B32561)PhosphinePhosphine ligands
Sonogashira CouplingTerminal alkyneAlkynylnaphthaleneLigands with rigid backbones
Stille CouplingOrganostannaneVarious organic groupsVersatile ligand precursors

For example, a Buchwald-Hartwig amination with diphenylphosphine would yield a phosphine ligand. The electronic properties of this ligand can be tuned by the naphthalene backbone, and the ethenyl group can be further functionalized to immobilize the catalyst on a solid support or to introduce additional functionalities. The resulting metal complexes with these ligands can be used as catalysts in a variety of organic transformations, such as C-C and C-N bond formation reactions.

Future Research Directions and Concluding Perspectives

Exploration of Novel Derivatization Strategies for Enhanced Material Properties

The dual functionality of 2-bromo-7-ethenylnaphthalene offers a rich platform for a wide array of chemical modifications. Future research will likely focus on selectively targeting the bromo and ethenyl moieties to synthesize a new generation of naphthalene-based materials with tailored electronic, optical, and physical properties.

The bromine atom serves as a versatile handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Stille, and Heck couplings are powerful tools for forming new carbon-carbon bonds. acs.orgsigmaaldrich.combldpharm.com Future investigations could explore the coupling of this compound with a diverse range of boronic acids, organostannanes, and alkenes to introduce new functional groups at the 7-position. For instance, coupling with electron-donating or electron-accepting aromatic groups could be employed to fine-tune the HOMO/LUMO energy levels of the resulting molecules, a critical aspect for applications in organic electronics.

The ethenyl (vinyl) group, on the other hand, is a prime candidate for polymerization and other addition reactions. Future work could investigate the controlled polymerization of this compound to produce well-defined polymers with high refractive indices and thermal stability, properties inherent to the naphthalene (B1677914) core. Furthermore, the vinyl group can undergo a variety of transformations, including epoxidation, dihydroxylation, and cycloadditions, to introduce new functionalities and create complex molecular architectures.

Integration into Multi-Component Systems for Advanced Functional Materials

The true potential of this compound may be realized in its integration into more complex, multi-component systems. Its bifunctional nature makes it an ideal monomer or cross-linking agent in the synthesis of advanced polymers and covalent organic frameworks (COFs).

Future research is anticipated to explore the copolymerization of this compound with other vinyl monomers to create materials with a unique combination of properties. For example, copolymerization with monomers bearing complementary functionalities could lead to the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The naphthalene unit can impart desirable characteristics like high charge carrier mobility and thermal resistance to the resulting polymer.

Moreover, the bromo- and vinyl- functionalities can be used orthogonally to construct more intricate architectures. For instance, the vinyl group could be polymerized first, followed by post-polymerization modification of the bromo groups via cross-coupling reactions. This approach would allow for the precise tuning of the material's properties after the initial polymer backbone has been formed.

Development of Sustainable Synthetic Routes and Scalable Production Methods

For this compound to be a viable component in commercial applications, the development of sustainable and scalable synthetic methods is paramount. Current synthetic approaches often rely on traditional bromination and olefination reactions which may involve harsh reagents and generate significant waste.

Future research will likely focus on greener synthetic strategies. This includes the exploration of more environmentally benign brominating agents and catalysts. For instance, mechanochemical methods, which reduce or eliminate the need for solvents, have shown promise for the bromination of naphthalene and could be adapted for the synthesis of this compound. The use of catalysts based on earth-abundant and less toxic metals, such as iron, for cross-coupling reactions is another promising avenue for sustainable synthesis.

Furthermore, the development of scalable production methods is crucial. Continuous flow chemistry offers several advantages over traditional batch processes, including improved safety, better process control, and higher yields. Investigating the synthesis of this compound and its derivatives using flow reactors could be a key step towards its large-scale production.

Synergistic Approaches Combining Experimental and Theoretical Methodologies

To accelerate the discovery and optimization of materials based on this compound, a synergistic approach that combines experimental synthesis and characterization with theoretical modeling is essential. Computational chemistry can provide valuable insights into the electronic structure, photophysical properties, and reactivity of designed molecules before they are synthesized in the lab.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations can be employed to predict the absorption and emission spectra, as well as the charge transport properties of novel derivatives of this compound. This predictive capability can guide experimental efforts by identifying the most promising candidates for specific applications. For example, theoretical screening could be used to identify substituents that would lead to materials with optimal band gaps for photovoltaic applications.

Molecular dynamics simulations can also be used to predict the morphology and packing of polymers and other materials derived from this compound. Understanding how these molecules organize in the solid state is crucial for controlling the performance of organic electronic devices. The combination of theoretical predictions and experimental validation will undoubtedly lead to a more efficient and targeted development of new functional materials based on this versatile building block.

Q & A

Q. Basic Research Focus

  • Structural Confirmation :
    • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., vinyl proton signals at δ 5.1–5.8 ppm) .
    • X-ray Crystallography : Resolve bond lengths and angles for crystalline derivatives.
  • Purity Assessment :
    • HPLC-MS : Quantify impurities (<2% threshold) using C18 columns and acetonitrile/water mobile phases .

Q. Advanced Research Focus

  • Electronic Properties :
    • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing effects of bromine.
    • DFT Calculations : Model HOMO-LUMO gaps and compare with experimental UV-Vis spectra .

What exposure models and endpoints should guide inhalation toxicity studies for this compound?

Advanced Research Focus
Align with ATSDR’s inclusion criteria ():

  • Exposure Models :
    • Whole-Body Inhalation Chambers : Use aerosolized particles (0.5–5 µm diameter) at concentrations 10–100 mg/m³ for 4–6 hours/day.
    • Endpoint Selection : Prioritize respiratory effects (e.g., bronchiolar hyperplasia) and hepatic biomarkers (ALT/AST levels) .
  • Regulatory Alignment : Follow OECD Test Guideline 413 for subchronic toxicity testing.

How should conflicting data on metabolic pathways of halogenated naphthalenes be resolved?

Advanced Research Focus
Address discrepancies using:

In Vitro/In Vivo Correlation :

  • Hepatocyte Assays : Incubate this compound with human CYP450 isoforms (e.g., CYP1A2, CYP2E1) to identify primary metabolites .
  • Rodent Studies : Compare urinary metabolite profiles (GC-MS) across species to assess interspecies variability .

Data Reconciliation : Apply Hill’s criteria for causality (strength, consistency, biological plausibility) to prioritize findings .

What methodologies quantify environmental persistence of this compound in aquatic systems?

Q. Advanced Research Focus

  • Degradation Studies :
    • Hydrolysis : Monitor half-life in buffered solutions (pH 7.4, 25°C) via LC-MS.
    • Photolysis : Exclude naphthalene derivatives to UV light (λ = 254 nm) and track by HPLC .
  • Bioaccumulation : Use OECD 305 guideline to measure bioconcentration factors (BCF) in zebrafish models.

How can researchers leverage open-data platforms to enhance reproducibility in halogenated naphthalene studies?

Q. Advanced Research Focus

  • Data Sharing : Deposit raw NMR, MS, and toxicity data in repositories like PubChem or Zenodo .
  • Standardization : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata annotation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.